Evidence 1: Enhanced Lipophilicity and Membrane Permeability Profile vs. Unsubstituted Analog
The target compound exhibits a distinct lipophilicity profile compared to a less substituted analog. Its calculated XLogP3 is 0.7, which is significantly higher than the value of 0.23 for an analog lacking the methyl substituent at the 6-position [1][2]. This increased lipophilicity can enhance its ability to passively diffuse across biological membranes, a critical parameter for cell-based assays and in vivo studies.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 2-(2,4-dimethoxypyrimidin-5-yl)acetic acid (analog lacking 6-methyl group) |
| Quantified Difference | Increase of 0.47 units |
| Conditions | Computational prediction based on molecular structure (XLogP3 algorithm) |
Why This Matters
The 0.47 unit increase in XLogP3 quantifies a meaningful improvement in lipophilicity, which is a key differentiator for researchers selecting a building block for projects where membrane permeability is a primary concern.
- [1] Kuujia. (n.d.). Cas no 500159-48-8 ((2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid). https://www.kuujia.com/cas-500159-48-8.html View Source
- [2] ChemBase. (n.d.). 2-(2,4-dimethoxy-6-methylpyrimidin-5-yl)acetic acid. http://www.chembase.cn/molecule-16751.html View Source
